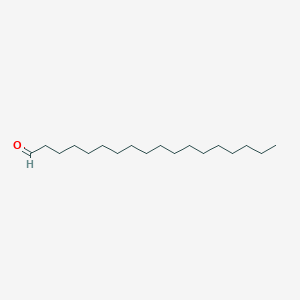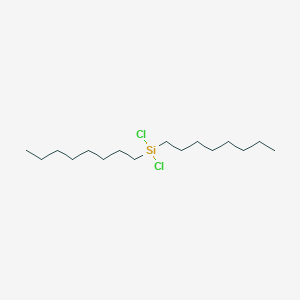
Octadécanal
Vue d'ensemble
Description
Applications De Recherche Scientifique
Octadecanal has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various long-chain aldehydes and alcohols.
Biology: Acts as a pheromone in several insect species, playing a role in communication and mating behaviors.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
Target of Action
Octadecanal, also known as stearyl aldehyde, is a long-chain aldehyde . It is part of a class of compounds known as octadecanoids, which are lipid mediators in humans . These compounds have been found to be involved in the mediation of multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Mode of Action
It is known that octadecanoids, including octadecanal, can modulate a variety of metabolic and hormonal processes via interaction with various ppars, trpv1, and gpcr40 .
Biochemical Pathways
Octadecanoids are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids . They are involved in multiple biological processes including inflammation and immune activation, tissue modulation and cellular proliferation, ion transport and airway smooth muscle contraction . In plants, octadecanoids play a pivotal role as the main class of phytohormones and are involved in the regulation of biotic and abiotic stress signaling, as well as in plant growth and development processes, especially via the Jasmonate pathway .
Pharmacokinetics
It is known that the study of octadecanoids is hampered by a lack of standardization in the field, a paucity of analytical standards, and a lack of domain expertise .
Result of Action
It is known that octadecanoids, including octadecanal, have been found to be involved in the mediation of multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of octadecanal. For example, changes in temperature or humidity levels can have an impact on the behavior of mosquitoes, which are known to respond to octadecanal . .
Analyse Biochimique
Biochemical Properties
Octadecanal is part of the octadecanoid class of lipid mediators, which are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids . These compounds have been found to be involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Cellular Effects
Octadecanoid oxylipins, including Octadecanal, have been recognized as lipid mediators in humans and are involved in various biological processes. These include nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Molecular Mechanism
The enzyme Octadecanal decarbonylase (EC 4.1.99.5) catalyzes the chemical reaction of Octadecanal to produce heptadecane and CO . This enzyme belongs to the family of lyases, specifically in the “catch-all” class of carbon-carbon lyases .
Metabolic Pathways
Octadecanal is part of the octadecanoid class of lipid mediators, which are involved in the oxidative metabolism of 18-carbon fatty acids in humans .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: L'octadécanal peut être synthétisé par oxydation de l'alcool stéarylique à l'aide d'agents oxydants tels que le chlorochromate de pyridinium (PCC) ou le trioxyde de chrome (CrO₃) en présence d'un acide . Une autre méthode consiste à réduire l'acide stéarique en alcool stéarylique, puis à l'oxyder en this compound .
Méthodes de production industrielle: La production industrielle de l'this compound implique généralement l'hydrogénation catalytique de l'acide stéarique pour produire de l'alcool stéarylique, qui est ensuite oxydé en this compound à l'aide d'agents oxydants appropriés .
Analyse Des Réactions Chimiques
Types de réactions:
Substitution: L'this compound peut subir des réactions de substitution nucléophile avec divers nucléophiles pour former différents dérivés.
Réactifs et conditions courants:
Oxydation: Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃), conditions acides.
Substitution: Nucléophiles tels que les amines, les alcools ou les thiols.
Principaux produits formés:
Oxydation: Acide stéarique.
Réduction: Alcool stéarylique.
Substitution: Divers dérivés en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie: Utilisé comme matière première pour la synthèse de divers aldéhydes et alcools à longue chaîne.
Industrie: Utilisé dans la production de tensioactifs, de lubrifiants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Chez les insectes, l'this compound agit comme une phéromone en se liant aux récepteurs olfactifs, déclenchant une cascade d'événements de signalisation qui conduisent à des réponses comportementales . Dans les systèmes biologiques, l'this compound peut être métabolisé en d'autres composés bioactifs qui exercent divers effets physiologiques .
Comparaison Avec Des Composés Similaires
Composés similaires:
Hexadécanal (aldéhyde palmitique): Aldéhyde à longue chaîne similaire avec une chaîne carbonée plus courte (C₁₆H₃₂O).
Nonadecanal: Un autre aldéhyde à longue chaîne avec un atome de carbone supplémentaire par rapport à l'octadécanal (C₁₉H₃₈O).
Acide stéarique: La forme entièrement oxydée de l'this compound (C₁₈H₃₆O₂).
Unicité de l'this compound: Sa longue chaîne carbonée et son groupe fonctionnel aldéhyde en font un composé polyvalent pour diverses réactions chimiques et applications industrielles .
Propriétés
IUPAC Name |
octadecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQKRXKHIRPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213250 | |
| Record name | Octadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stearaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
320.00 to 322.00 °C. @ 760.00 mm Hg | |
| Record name | Stearaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
638-66-4 | |
| Record name | Octadecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTADECANAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH4GZ7JT4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38.00 °C. @ 760.00 mm Hg | |
| Record name | Stearaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B32787.png)










